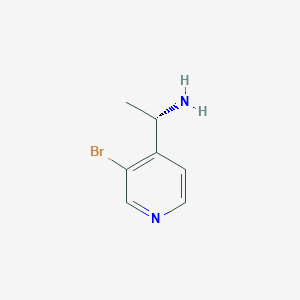

(1S)-1-(3-Bromopyridin-4-yl)ethan-1-amine

Description

Properties

Molecular Formula |

C7H9BrN2 |

|---|---|

Molecular Weight |

201.06 g/mol |

IUPAC Name |

(1S)-1-(3-bromopyridin-4-yl)ethanamine |

InChI |

InChI=1S/C7H9BrN2/c1-5(9)6-2-3-10-4-7(6)8/h2-5H,9H2,1H3/t5-/m0/s1 |

InChI Key |

DJYGWCCHLKHAHP-YFKPBYRVSA-N |

Isomeric SMILES |

C[C@@H](C1=C(C=NC=C1)Br)N |

Canonical SMILES |

CC(C1=C(C=NC=C1)Br)N |

Origin of Product |

United States |

Synthetic Methodologies for 1s 1 3 Bromopyridin 4 Yl Ethan 1 Amine and Analogous Chiral Pyridyl Amines

Strategies for Asymmetric Construction of Chiral Pyridyl Amine Scaffolds

A primary strategy for accessing enantiomerically pure pyridyl amines involves the asymmetric reduction of the corresponding pyridyl ketones to form chiral alcohol intermediates. These alcohols can then be converted to the desired amine, often with retention of stereochemistry, through methods such as the Mitsunobu reaction or by conversion to a sulfonate ester followed by nucleophilic substitution with an amine source. The key to this strategy lies in the highly enantioselective initial reduction of the ketone.

Asymmetric Hydrogenation Routes to Chiral Alcohol Precursors

Asymmetric hydrogenation is a highly efficient and atom-economical method for the synthesis of chiral alcohols from prochiral ketones. nih.gov This process utilizes a chiral catalyst, typically a transition metal complexed with a chiral ligand, to facilitate the enantioselective addition of hydrogen across the carbonyl double bond. The success of this reaction is highly dependent on the catalyst system, substrate, and reaction conditions. nih.gov

The direct hydrogenation of pyridyl ketones presents a challenge due to the potential for the nitrogen atom in the pyridine (B92270) ring to coordinate with and deactivate the metal catalyst. researchgate.netacs.org Despite this, significant progress has been made using catalysts based on ruthenium, rhodium, and iridium. acs.orgacs.orgrsc.org

Ruthenium complexes, particularly those developed by Noyori and coworkers, are highly effective for the asymmetric hydrogenation of a wide range of ketones. nih.govacs.org These catalysts typically consist of a ruthenium center, a chiral diphosphine ligand (e.g., BINAP derivatives), and a chiral diamine ligand. This combination creates a highly active and selective catalytic system. For the reduction of heteroaromatic ketones, including pyridyl ketones, Ru(II) complexes have demonstrated high efficiency and enantioselectivity. acs.orgrsc.org For instance, the hydrogenation of 3-acetylpyridine (B27631) and 4-acetylpyridine (B144475) using Ru(II) catalysts with chiral diphosphine and diamine ligands has been shown to produce the corresponding chiral alcohols with high enantiomeric excess (e.e.). acs.org Bifunctional Ru-amido and Ru-amino complexes have also been developed, showing excellent performance in the hydrogenation of various aryl-pyridyl ketones with enantiomeric excesses up to 99.5%. acs.org

| Substrate | Catalyst System | Enantiomeric Excess (e.e.) | Configuration | Reference |

|---|---|---|---|---|

| 3-Acetylpyridine | RuCl₂( (R)-BINAP)( (R,R)-DPEN) | 97% | S | acs.org |

| 4-Acetylpyridine | RuCl₂( (R)-BINAP)( (R,R)-DPEN) | 96% | S | acs.org |

| 2-Acetylpyridine | trans-RuCl₂[(R)-xylBINAP][(R)-daipen] | >99% | Not Specified | researchgate.net |

| 4-Chlorophenyl(4-pyridyl)methanone | Ru-XylSunPhos-Daipen | 97.3% | Not Specified | acs.org |

Rhodium-based catalysts have also proven effective for the asymmetric hydrogenation of pyridyl ketones, particularly for 2-substituted pyridyl ketones. acs.orgacs.orgnih.gov Catalysts such as [Rh(COD)Binapine]BF₄ have been successfully employed, achieving excellent enantioselectivities (up to 99% e.e.) under mild conditions. researchgate.netacs.orgacs.orgnih.gov This methodology has been applied to a broad range of 2-pyridyl alkyl and aryl ketones. acs.orgacs.orgthieme-connect.com The nitrogen atom of the pyridine ring is thought to play a crucial role by coordinating with the catalyst, which influences the stereochemical outcome of the hydrogenation. acs.org

| Substrate | Catalyst | Enantiomeric Excess (e.e.) | Reference |

|---|---|---|---|

| 2-Acetylpyridine | [Rh(COD)Binapine]BF₄ | 99% | acs.org |

| 1-(Pyridin-2-yl)propan-1-one | [Rh(COD)Binapine]BF₄ | 97% | acs.org |

| Phenyl(pyridin-2-yl)methanone | [Rh(COD)Binapine]BF₄ | >99% | acs.org |

| (4-Chlorophenyl)(pyridin-2-yl)methanone | [Rh(COD)Binapine]BF₄ | >99% | acs.org |

Iridium catalysts have emerged as powerful tools for the asymmetric hydrogenation of a diverse range of ketones, including challenging substrates. rsc.orgnih.govnih.govacs.org Iridium complexes featuring tridentate P,N,N or P,N,O ligands have shown exceptional activity and enantioselectivity. nih.govresearchgate.net For example, an Ir-f-phamidol catalyst has been reported to be highly efficient for the hydrogenation of 2-pyridyl ketones, affording the corresponding chiral alcohols with up to >99% e.e. and high turnover numbers. rsc.orgrsc.org Furthermore, iridium catalysts with ferrocene-based ligands have demonstrated excellent performance, achieving high yields and enantioselectivities for various aryl ketones. nih.govacs.orgacs.org These systems often operate under mild conditions and with low catalyst loadings, making them attractive for practical applications. rsc.org

| Substrate Type | Catalyst System | Enantiomeric Excess (e.e.) | Reference |

|---|---|---|---|

| 2-Pyridyl Ketones | Ir-f-phamidol | up to >99% | rsc.orgrsc.org |

| Aryl Ketones | Ir with Ferrocene-based PNN Ligands | up to 99% | nih.govacs.org |

| Simple Ketones | Ir with f-Ampha Ligands | up to >99% | acs.org |

| Aromatic Ketones | Ir with simple alkane-diyl-based P,N,O-ligands | up to 98% | nih.govmdpi.com |

Substrate Scope and Enantioselectivity in Pyridyl Ketone Hydrogenation

The substrate scope and enantioselectivity of these catalytic hydrogenations are influenced by several factors, including the electronic and steric properties of the substituents on both the pyridine ring and the ketone.

In rhodium-catalyzed hydrogenations of 2-pyridyl alkyl ketones, the enantioselectivity can decrease as the steric bulk of the alkyl group increases. acs.orgthieme-connect.com Conversely, for 2-pyridyl aryl ketones, both electron-donating and electron-withdrawing groups on the aryl ring are well-tolerated, consistently providing excellent enantioselectivities. acs.orgthieme-connect.com This suggests that the coordination of the pyridyl nitrogen to the rhodium center is a dominant factor in determining the stereochemical outcome, overriding the steric effects of substituents on the aryl ring. acs.org

Ruthenium-catalyzed systems have demonstrated broad applicability, effectively reducing various substituted aryl-pyridyl ketones with high enantioselectivity. acs.org The introduction of a bromo substituent on the phenyl ring of a phenyl-pyridyl ketone, for instance, is well-tolerated and provides the corresponding chiral alcohol with high e.e. acs.org

Iridium catalysts, particularly those with modular and tunable ligands, have shown a very broad substrate scope, including various aromatic and heteroaromatic ketones. rsc.orgnih.govmdpi.com Studies with iridium catalysts and P,N,O-type ligands have shown that ketones with electron-donating groups on the aryl ring generally lead to higher enantioselectivities compared to those with electron-withdrawing groups. mdpi.com However, high enantioselectivities can still be achieved for a wide range of substituted substrates. mdpi.com

Asymmetric Reductive Amination for Direct Chiral Amine Synthesis

Direct asymmetric reductive amination (DARA) of carbonyl compounds is a highly efficient, one-pot method for synthesizing chiral amines, avoiding the multi-step procedures often required by other methods. acs.org This approach involves the in-situ formation of an imine from a ketone and an amine source, followed by asymmetric reduction.

Transition-metal catalyzed DARA is a prominent strategy for accessing chiral amines. acs.orgresearchgate.net Ruthenium-based catalysts, such as Ru(OAc)₂{(S)-binap}, have been successfully employed for the direct asymmetric reductive amination of 2-acetyl-6-substituted pyridines using ammonium (B1175870) trifluoroacetate (B77799) as the nitrogen source, achieving excellent enantioselectivities (94.6% to >99.9% ee). acs.orgnih.gov

Biocatalytic systems, particularly those utilizing imine reductases (IREDs) or reductive aminases (RedAms), have emerged as powerful tools for asymmetric reductive amination. acs.orgresearchgate.net These enzymes exhibit high chemo- and stereoselectivity under mild reaction conditions. researchgate.net Engineered amine dehydrogenases have also been developed to expand the substrate scope to include structurally diverse and bulky ketones, producing chiral amines with high conversion and enantiomeric excess. acs.org

| Catalyst System | Substrate | Amine Source | Key Results | Reference |

|---|---|---|---|---|

| Ru(OAc)₂{(S)-binap} | 2-Acetyl-6-substituted pyridines | Ammonium trifluoroacetate | Excellent enantioselectivity (94.6% to >99.9% ee) and conversion. | acs.orgnih.gov |

| Engineered Amine Dehydrogenase | Structurally diverse bulky ketones | Ammonia (B1221849) | Up to >99% conversion and >99% ee. | acs.org |

| Imine Reductases (IREDs) | Various ketones | Ammonia, methylamine, butylamine | High to quantitative conversions. | researchgate.net |

Achieving high stereocontrol is the central challenge in asymmetric reductive amination. In transition metal catalysis, the chiral ligand dictates the facial selectivity of the hydride attack on the imine intermediate. The choice of metal, ligand, and reaction conditions are all critical for maximizing enantioselectivity.

In biocatalytic reductive amination, stereocontrol is governed by the enzyme's active site architecture. rsc.org Site-directed mutagenesis of residues within the cofactor and substrate binding pockets of reductive aminases can be used to modulate and even invert the stereoselectivity. rsc.org For example, modifying the steric bulk at specific positions in a fungal reductive aminase (MaRedAm) and a bacterial imine reductase (AoIRED) has been shown to enable enantiodivergence, allowing for the selective synthesis of either the (R) or (S)-enantiomer of a chiral amine. rsc.org Molecular dynamics simulations can provide insights into how these mutations alter the active site and influence stereoselectivity. rsc.org

Kinetic Resolution Approaches for Enantioenrichment of Pyridyl Amines

Kinetic resolution is a technique used to separate a racemic mixture of chiral molecules by exploiting the differential reaction rates of the two enantiomers with a chiral catalyst or reagent. This results in the enantioenrichment of the less reactive enantiomer and the conversion of the more reactive enantiomer into a new product.

Biocatalysts, particularly lipases, are widely used for the kinetic resolution of racemic amines. nih.gov In a typical lipase-mediated resolution, one enantiomer of the amine is selectively acylated in the presence of an acyl donor, allowing for the separation of the resulting amide from the unreacted amine enantiomer.

Dynamic kinetic resolution (DKR) is an advancement over traditional kinetic resolution that allows for a theoretical yield of 100% of a single enantiomer. organic-chemistry.org In DKR, the kinetic resolution is coupled with an in-situ racemization of the starting material. This ensures that the less reactive enantiomer is continuously converted back into the racemic mixture, making it available for the resolution step. Chemoenzymatic DKR of primary amines has been successfully achieved by combining a lipase-catalyzed resolution with a ruthenium-catalyzed racemization, affording a single enantiomer of the corresponding amide in high yield and enantioselectivity. organic-chemistry.org Another approach involves the association of lipase-catalyzed enzymatic resolution with in situ racemization mediated by thiyl radicals for the dynamic kinetic resolution of non-benzylic amines. nih.gov

Chiral Auxiliary-Based Asymmetric Synthesis (e.g., N-Sulfinyl Ketimines)

A robust and widely adopted methodology for the asymmetric synthesis of chiral amines involves the transient incorporation of a chiral auxiliary. This approach allows for the diastereoselective formation of the desired stereocenter, after which the auxiliary is cleaved to furnish the enantiomerically enriched amine. The use of N-sulfinyl ketimines, developed by Ellman, represents a particularly effective strategy in this regard.

The synthesis commences with the condensation of the ketone precursor, 1-(3-bromopyridin-4-yl)ethan-1-one, with an enantiopure sulfinamide, such as (R)- or (S)-tert-butanesulfinamide. This reaction is typically facilitated by a Lewis acid, for instance, titanium(IV) ethoxide, to yield the corresponding N-sulfinyl ketimine. The chirality of the sulfinamide auxiliary dictates the stereochemical outcome of the subsequent reduction.

The key stereochemistry-determining step is the diastereoselective reduction of the C=N bond of the N-sulfinyl ketimine. Various reducing agents can be employed, with hydride sources like sodium borohydride (B1222165) being common. The bulky tert-sulfinyl group effectively shields one face of the imine, directing the nucleophilic attack of the hydride to the less sterically hindered face. For the synthesis of the (S)-amine, the (R)-sulfinamide is typically used. The final step involves the facile removal of the sulfinyl group under mild acidic conditions, such as treatment with hydrochloric acid in a protic solvent, to afford the target chiral primary amine in high enantiomeric excess.

Table 1: Key Transformations in Chiral Auxiliary-Based Synthesis

| Step | Reactants | Reagents | Product |

| 1. Condensation | 1-(3-Bromopyridin-4-yl)ethan-1-one, (R)-tert-butanesulfinamide | Ti(OEt)₄ | (R,E)-N-(1-(3-bromopyridin-4-yl)ethylidene)-2-methylpropane-2-sulfinamide |

| 2. Diastereoselective Reduction | N-Sulfinyl ketimine intermediate | NaBH₄ | (R)-N-((S)-1-(3-bromopyridin-4-yl)ethyl)-2-methylpropane-2-sulfinamide |

| 3. Hydrolysis | N-Sulfinyl amine intermediate | HCl, Methanol | (1S)-1-(3-Bromopyridin-4-yl)ethan-1-amine |

Precursor Synthesis: 1-(3-Bromopyridin-4-yl)ethan-1-one

The accessibility of the ketone precursor, 1-(3-bromopyridin-4-yl)ethan-1-one, is a prerequisite for the successful synthesis of the target chiral amine. The preparation of this intermediate involves the regioselective introduction of an acetyl group onto the 3-bromopyridine (B30812) scaffold.

General Synthetic Routes to Substituted Pyridyl Ketones

The synthesis of substituted pyridyl ketones can be accomplished through a variety of well-established methods in organic synthesis. Cross-coupling reactions are particularly powerful in this context. The Negishi coupling, for instance, involves the reaction of an organozinc reagent with an organic halide, catalyzed by a palladium or nickel complex. This methodology is known for its high functional group tolerance and has been successfully employed in the synthesis of complex molecules. Other notable cross-coupling reactions for the formation of carbon-carbon bonds include the Suzuki, Stille, and Hiyama couplings, which utilize organoboron, organotin, and organosilicon reagents, respectively.

Friedel-Crafts acylation is a classic method for the introduction of acyl groups onto aromatic rings. However, the electron-deficient nature of the pyridine ring makes it less reactive towards electrophilic substitution, often requiring harsh reaction conditions or prior activation of the ring, for example, through the formation of a pyridine-N-oxide.

Regioselective Functionalization Strategies for Bromopyridyl Ketone Synthesis

The principal challenge in the synthesis of 1-(3-bromopyridin-4-yl)ethan-1-one lies in achieving the desired regioselectivity. Direct acylation of 3-bromopyridine is unlikely to be selective for the 4-position. A more controlled approach is required, such as Directed ortho-Metalation (DoM). In this strategy, a directing group on the aromatic ring complexes with an organolithium reagent, facilitating deprotonation at the adjacent ortho position. While the bromine atom in 3-bromopyridine is not a classical directing group, the nitrogen atom of the pyridine ring can direct metalation to the 2-position. However, metalation at the 4-position of 3-substituted pyridines can be achieved under specific conditions. For instance, the use of a strong, non-nucleophilic base can lead to deprotonation at the C-4 position of 3-bromopyridine, generating a 4-lithiated intermediate that can be trapped with an appropriate electrophile, such as an acetylating agent (e.g., N-methoxy-N-methylacetamide).

Alternatively, a metal-halogen exchange reaction can be employed. Starting from a dihalogenated pyridine, such as 3-bromo-4-iodopyridine, the more reactive carbon-iodine bond can be selectively cleaved with an organolithium reagent to generate the 4-lithiated species, which can then be acylated.

Conversion of Chiral Alcohols to Chiral Amines with Stereochemical Fidelity

An alternative pathway to chiral pyridyl amines involves the stereospecific conversion of a chiral alcohol precursor. This approach is particularly advantageous if the corresponding chiral alcohol is readily available, for example, through the asymmetric reduction of the ketone. A critical aspect of this conversion is the control of stereochemistry, which can either be retained or inverted depending on the chosen methodology.

A widely utilized method for the conversion of alcohols to amines with inversion of stereochemistry is the Mitsunobu reaction. In this reaction, the chiral alcohol is activated by a combination of a phosphine (B1218219) (e.g., triphenylphosphine) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD). The resulting alkoxyphosphonium salt is then susceptible to nucleophilic attack by a nitrogen source, such as hydrazoic acid (HN₃) or a protected amine like phthalimide. This Sₙ2 displacement proceeds with a clean inversion of the stereocenter. The resulting azide (B81097) can be subsequently reduced to the primary amine, for example, by catalytic hydrogenation or with a reducing agent like lithium aluminum hydride.

Another strategy involves the conversion of the alcohol into a good leaving group, such as a mesylate or tosylate. Subsequent nucleophilic substitution with an amine source, such as ammonia or a protected amine, also proceeds with inversion of stereochemistry.

Table 2: Stereospecific Conversion of Chiral Alcohols to Chiral Amines

| Method | Key Reagents | Nitrogen Source | Stereochemical Outcome |

| Mitsunobu Reaction | PPh₃, DEAD/DIAD | Hydrazoic Acid (HN₃) | Inversion |

| Sulfonate Ester Displacement | MsCl or TsCl, Base | Ammonia (NH₃) | Inversion |

Mechanistic Investigations of Stereoselective Pyridyl Amine Synthesis

The high degree of stereoselectivity observed in the synthesis of chiral pyridyl amines is a consequence of well-defined transition states in the key bond-forming reactions. In the diastereoselective reduction of N-sulfinyl ketimines, the stereochemical outcome is rationalized by the Felkin-Anh-Eisenstein model. The bulky tert-butylsulfinyl group orients itself to minimize steric interactions, leading to a preferred conformation of the ketimine. The hydride reducing agent then attacks the imine carbon from the less sterically hindered face, resulting in the formation of one diastereomer in preference to the other. Computational studies, including Density Functional Theory (DFT) calculations, have been employed to model the transition states of these reactions and have provided valuable insights into the origins of the observed stereoselectivity. These studies have corroborated the proposed mechanistic models, highlighting the importance of steric and electronic factors in directing the stereochemical course of the reaction.

For the conversion of chiral alcohols to amines via the Mitsunobu reaction, the mechanism is well-established to proceed through an Sₙ2 pathway. The initial activation of the alcohol by the phosphine and azodicarboxylate forms a reactive alkoxyphosphonium salt. The subsequent backside attack by the nitrogen nucleophile on the carbon atom bearing the activated hydroxyl group leads to a complete inversion of the stereocenter. The high fidelity of this stereochemical inversion makes the Mitsunobu reaction a reliable tool for accessing chiral amines from their corresponding chiral alcohol precursors.

Reactivity and Transformational Chemistry of 1s 1 3 Bromopyridin 4 Yl Ethan 1 Amine

Chemical Transformations Involving the Bromine Moiety

The carbon-bromine bond in 3-bromopyridines is a key site for functionalization. Its reactivity allows for the formation of new carbon-carbon and carbon-heteroatom bonds through several powerful chemical methods.

Cross-Coupling Reactions of Brominated Pyridines

Transition metal-catalyzed cross-coupling reactions are among the most important and widely used methods for the derivatization of aryl halides, including brominated pyridines. These reactions offer a modular approach to constructing complex molecular architectures from simple precursors.

The palladium-catalyzed Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for forming C(sp²)–C(sp²) bonds. chemistryviews.org This reaction couples an organoboron compound (like a boronic acid or ester) with an organic halide in the presence of a palladium catalyst and a base. For bromopyridines, this reaction is highly efficient for introducing new aryl or heteroaryl substituents.

The general mechanism involves a catalytic cycle that begins with the oxidative addition of the bromopyridine to a Pd(0) complex. This is followed by transmetalation with the organoboron reagent and concludes with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. rsc.org

A variety of palladium catalysts, ligands, and reaction conditions have been developed to optimize the Suzuki-Miyaura coupling for heteroaryl halides. The choice of ligand is critical, as it influences the catalyst's stability, activity, and selectivity. nih.govescholarship.org Common ligands include phosphines such as triphenylphosphine (B44618) (PPh₃), tri(tert-butyl)phosphine (P(t-Bu)₃), and specialized Buchwald-type biaryl phosphines. wikipedia.orgrsc.org

Table 1: Typical Conditions for Palladium-Catalyzed Suzuki-Miyaura Coupling of Bromopyridines

| Component | Examples | Purpose/Role |

| Palladium Source | Pd(OAc)₂, Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | Pre-catalyst that forms the active Pd(0) species. |

| Ligand | PPh₃, PCy₃, BINAP, Buchwald ligands | Stabilizes the Pd center, modulates reactivity and selectivity. nih.govwikipedia.org |

| Boron Reagent | Arylboronic acids, Arylboronic esters | Provides the carbon nucleophile for the coupling. |

| Base | Na₂CO₃, K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the organoboron species for transmetalation. |

| Solvent | Dioxane, Toluene, DMF, Ethanol/Water mixtures | Solubilizes reactants and influences reaction rate. rsc.org |

Copper-catalyzed cross-coupling reactions, particularly the Ullmann condensation and the related Goldberg reaction, are powerful methods for forming carbon-heteroatom bonds, especially C-N and C-O bonds. wikipedia.org These reactions are often complementary to palladium-catalyzed methods and have seen a resurgence with the development of improved ligand systems that allow for milder reaction conditions. researchgate.net

The Ullmann-type amination involves the coupling of an aryl halide, such as a 3-bromopyridine (B30812), with an amine, amide, or other nitrogen nucleophile. nih.govrsc.org The reaction is typically catalyzed by a copper(I) salt, such as CuI, and often requires a ligand to facilitate the catalytic cycle. rsc.org Ligands such as diamines, amino acids, and 1,2-diols have proven effective in promoting these transformations under more moderate temperatures than the harsh conditions of traditional Ullmann reactions. researchgate.netnih.gov The mechanism is often proposed to involve an oxidative addition/reductive elimination pathway via Cu(I)/Cu(III) intermediates. mdpi.comnih.gov

Table 2: Representative Conditions for Copper-Catalyzed C-N Coupling of Bromopyridines

| Component | Examples | Purpose/Role |

| Copper Source | CuI, CuBr, Cu(OAc)₂ | Catalyst for the C-N bond formation. nih.gov |

| Ligand | L-proline, Ethylene glycol, Diamines | Accelerates the reaction and improves yields. rsc.orgresearchgate.net |

| Nitrogen Source | Primary/secondary amines, Amides, N-heterocycles | The nucleophile that forms the new C-N bond. |

| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | Activates the N-nucleophile. |

| Solvent | DMF, DMSO, Dioxane | High-boiling polar solvents are commonly used. |

While palladium and copper are the most common catalysts for cross-coupling reactions of bromopyridines, other transition metals like nickel and iron have emerged as powerful, and often more economical, alternatives.

Nickel-catalyzed reactions have gained prominence for their ability to couple a wide range of electrophiles, including less reactive aryl chlorides, and for their unique reactivity profiles. escholarship.org Nickel catalysts can effectively mediate Suzuki-Miyaura, Kumada, and reductive cross-coupling reactions. rsc.orgnih.gov However, the reactivity of nickel catalysts can be sensitive to the substrate. For instance, α-halo-N-heterocycles (like 2-bromopyridine) can sometimes form stable, catalytically inactive dimeric nickel complexes, inhibiting the reaction. rsc.org The catalytic cycle for nickel often involves Ni(0)/Ni(II) or Ni(I)/Ni(III) intermediates. illinois.edu

Iron-catalyzed reactions are highly attractive due to iron's low cost, low toxicity, and environmental benignity. researchgate.net Iron catalysts have been successfully employed in various cross-coupling reactions, including the coupling of aryl halides with organometallic reagents and in reductive coupling processes. researchgate.netrsc.orgnih.gov Recent advances have led to the development of iron-catalyzed methods for C-N bond formation, presenting a sustainable alternative to palladium and copper systems. nih.gov

Nucleophilic Aromatic Substitution on the Pyridine (B92270) Ring

Nucleophilic aromatic substitution (SNAr) is a key reaction for functionalizing electron-deficient aromatic rings like pyridine. The electron-withdrawing nitrogen atom in the pyridine ring activates the positions ortho (C-2, C-6) and para (C-4) to it for nucleophilic attack. stackexchange.com In the case of a 3-bromopyridine, the bromine atom is at a meta-position relative to the ring nitrogen. Direct SNAr at the C-3 position is generally disfavored because the negative charge in the intermediate (a Meisenheimer complex) cannot be delocalized onto the electronegative nitrogen atom. stackexchange.com

However, SNAr can occur at other positions if a good leaving group is present. For the compound , the bromine at C-3 is not ideally positioned for activation by the ring nitrogen. SNAr reactions on halopyridines are generally more facile at the C-2 and C-4 positions. The typical reactivity order for the leaving group in SNAr reactions is F > Cl ≈ Br > I, which is opposite to the trend seen in SN1/SN2 reactions. researchgate.netnih.gov This is because the rate-determining step is the initial nucleophilic attack on the ring, not the cleavage of the carbon-halogen bond. masterorganicchemistry.com

Role of Pyridyne Intermediates in Regioselective Functionalization

Under strongly basic conditions, 3-halopyridines can undergo an elimination-addition reaction via a highly reactive 3,4-pyridyne intermediate. wikipedia.org This process provides an alternative pathway for the substitution of the bromine atom and the functionalization of the adjacent C-4 position.

The 3,4-pyridyne is generated by deprotonation at C-4, followed by the elimination of the bromide ion. This reactive intermediate is then rapidly trapped by a nucleophile present in the reaction mixture. A key feature of reactions involving 3,4-pyridynes is the potential for the formation of a mixture of products, as the incoming nucleophile can attack either C-3 or C-4 of the pyridyne. nih.gov

The regioselectivity of the nucleophilic addition to the pyridyne can be difficult to control. nih.gov However, recent studies have shown that substituents on the pyridine ring can influence the distortion of the pyridyne triple bond, thereby directing the incoming nucleophile to a specific position. escholarship.org This strategy allows for the regioselective synthesis of highly substituted pyridines that are otherwise difficult to access. rsc.org For example, treatment of 3-bromopyridine with a strong base like sodium amide in the presence of a nucleophile can lead to a mixture of 3- and 4-substituted pyridine products. wikipedia.orgresearchgate.net

Reactions of the Amine Functional Group

The primary amine group in (1S)-1-(3-Bromopyridin-4-yl)ethan-1-amine is a key site of reactivity, readily participating in a variety of bond-forming reactions. Its nucleophilic character allows for the construction of amides, secondary and tertiary amines, and imines, making it a valuable handle for molecular elaboration.

Amidation and Acylation Reactions

The nucleophilic primary amine of this compound reacts readily with carboxylic acid derivatives to form stable amide bonds. This transformation is fundamental in medicinal chemistry for linking chiral amine fragments to other parts of a target molecule. The acylation can be achieved using various reagents, including acyl chlorides, anhydrides, or carboxylic acids activated with coupling agents.

A notable application of this reaction is in the synthesis of potent and selective Leucine-Rich Repeat Kinase 2 (LRRK2) inhibitors, such as PF-06447475. acs.orgnih.gov In a key synthetic step, this compound is acylated by a pyrimidine (B1678525) derivative. This reaction typically proceeds under standard conditions, often employing a base to neutralize the acid byproduct and a suitable solvent. The reaction is highly efficient and proceeds with the retention of the stereochemical integrity at the chiral center, which is crucial for the biological activity of the final inhibitor.

Table 1: Example of an Amidation Reaction

| Acylating Agent | Amine Substrate | Base | Solvent | Product | Ref. |

|---|

Data inferred from synthetic schemes for analogous compounds.

Alkylation Reactions

Alkylation of the amine group introduces an alkyl substituent, converting the primary amine into a secondary or tertiary amine. A common and efficient method to achieve mono-alkylation while avoiding overalkylation is reductive amination. harvard.edu This one-pot reaction involves the condensation of the amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the corresponding alkylated amine. wikipedia.org

This strategy is employed in the synthesis of various pharmacologically active compounds. For instance, in the development of Cathepsin S inhibitors, a class of therapeutics for autoimmune diseases, chiral amines are often alkylated to introduce specific side chains that interact with the enzyme's binding pockets. nih.govresearchgate.net The reaction of this compound with an appropriate aldehyde or ketone in the presence of a mild reducing agent, such as sodium triacetoxyborohydride (B8407120) (STAB), yields the N-alkylated product. nih.gov The choice of reducing agent is critical; STAB is particularly effective because it is selective for the reduction of the intermediate iminium ion over the starting carbonyl compound. harvard.edu

Table 2: Representative Reductive Amination Reaction

| Carbonyl Compound | Amine Substrate | Reducing Agent | Solvent | Product | Ref. |

|---|

Formation of Imines and their Subsequent Reactions

The reaction between a primary amine and an aldehyde or ketone yields an imine, also known as a Schiff base. masterorganicchemistry.com This condensation is a reversible, acid-catalyzed process that proceeds through a carbinolamine intermediate before eliminating a molecule of water to form the characteristic C=N double bond. libretexts.orglibretexts.org

For this compound, imine formation is most often a transient step in a larger reaction sequence, such as the reductive amination described previously. wikipedia.org The imine is formed in situ and immediately subjected to reduction. This transient nature is synthetically useful, as imines themselves can be susceptible to hydrolysis, reverting to the parent amine and carbonyl compound. nih.gov However, the formation of the imine is the key step that enables the subsequent C-N bond formation in the reduction phase. The reaction is typically fastest at a weakly acidic pH (around 4-5), which is sufficient to catalyze water elimination without fully protonating the amine nucleophile, thereby rendering it unreactive. libretexts.org Subsequent reactions of the formed imine are dominated by its reduction to a secondary amine, a transformation that creates a stable, chiral secondary amine crucial for the structure of many advanced intermediates.

Stereochemical Transformations and Control at the Chiral Center

The (S)-configuration of the stereocenter in this compound is a defining feature of the molecule. Maintaining or deliberately altering this stereochemistry is paramount in the synthesis of enantiomerically pure target molecules.

Derivatization for Subsequent Chiral Transformations

The initial reaction of the amine group is often a derivatization step that facilitates further, more complex transformations while protecting the stereocenter's integrity. By converting the primary amine into an amide or a secondary amine, the molecule is transformed into a more advanced chiral intermediate.

Applications of 1s 1 3 Bromopyridin 4 Yl Ethan 1 Amine As a Synthetic Building Block

Construction of Complex Chiral Heterocyclic Scaffolds

The inherent chirality and functional handles of (1S)-1-(3-Bromopyridin-4-yl)ethan-1-amine make it an ideal starting material for the stereoselective synthesis of intricate heterocyclic frameworks. These scaffolds are often the core of biologically active molecules.

One notable application is in the synthesis of fused heterocyclic systems such as pyrazolo[3,4-b]pyridines . These structures are recognized for their diverse pharmacological activities. The synthesis typically involves a multi-step sequence wherein the chiral amine portion of the molecule directs the stereochemical outcome of subsequent cyclization reactions. For instance, the amine can be reacted with a suitable dicarbonyl compound or its equivalent, followed by an intramolecular cyclization that is often promoted by the pyridine (B92270) nitrogen, leading to the formation of the fused ring system with a defined stereochemistry.

Similarly, this chiral amine serves as a key precursor for imidazo[4,5-c]pyridines . The synthesis of these heterocycles often involves the initial construction of a diamine intermediate, which can be achieved by leveraging the reactivity of the bromine atom on the pyridine ring through nucleophilic substitution or cross-coupling reactions. The resulting chiral diamine can then undergo cyclization with a one-carbon synthon to furnish the imidazo[4,5-c]pyridine core. The stereocenter from the starting amine is retained throughout the reaction sequence, ensuring the enantiopurity of the final product.

The general synthetic strategies for these scaffolds are summarized in the table below:

| Heterocyclic Scaffold | General Synthetic Approach | Key Reactions |

| Pyrazolo[3,4-b]pyridines | Reaction with 1,3-dicarbonyl compounds or equivalents, followed by intramolecular cyclization. | Condensation, Cyclization |

| Imidazo[4,5-c]pyridines | Conversion to a chiral diamino-pyridine intermediate, followed by cyclization with a C1 synthon. | Nucleophilic Aromatic Substitution, Cross-Coupling, Cyclization |

Role in the Synthesis of Advanced Chemical Intermediates for Pharmaceuticals and Agrochemicals

The structural motifs present in this compound are frequently found in a variety of pharmaceutical and agrochemical agents. Consequently, this compound is a valuable intermediate for the synthesis of these advanced products.

In the pharmaceutical industry, this chiral amine is a key building block for the synthesis of Janus kinase (JAK) inhibitors . These inhibitors are a class of drugs that target the JAK family of enzymes and are used in the treatment of autoimmune diseases and cancer. The chiral ethylamine (B1201723) side chain is a common feature in many JAK inhibitors, and the bromopyridine core provides a handle for further functionalization to optimize potency and selectivity.

In the agrochemical sector, derivatives of this compound have shown promise as fungicides . The pyridine ring is a well-known toxophore in many fungicidal compounds, and the introduction of a chiral center can enhance the efficacy and selectivity of these agents, potentially leading to lower application rates and reduced environmental impact. Research in this area focuses on the synthesis of novel 2-aminoalcohol derivatives, which can be obtained through the reduction of the corresponding ketone or by other stereoselective methods.

Design and Synthesis of Chiral Ligands for Asymmetric Catalysis

The development of novel chiral ligands is crucial for advancing the field of asymmetric catalysis. The structure of this compound makes it an excellent scaffold for the design and synthesis of new chiral ligands.

Chiral phosphine (B1218219) ligands are among the most widely used ligands in asymmetric catalysis. The amine functionality of the title compound can be readily converted into a phosphine group through various synthetic methods. The resulting P,N-ligands, which contain both a phosphorus and a nitrogen donor atom, can coordinate to a metal center and create a chiral environment, enabling highly enantioselective transformations.

Furthermore, this chiral amine can be utilized in the synthesis of chiral diamine ligands . These ligands are particularly effective in a range of transition-metal-catalyzed reactions, including asymmetric hydrogenation and transfer hydrogenation. The synthesis of such ligands can be achieved by reacting the starting amine with a suitable bifunctional electrophile, leading to the formation of a C2-symmetric or non-symmetric diamine ligand.

The following table provides an overview of the types of chiral ligands that can be synthesized from this compound:

| Ligand Type | Synthetic Strategy | Potential Applications in Asymmetric Catalysis |

| Chiral Phosphine Ligands | Conversion of the amine group to a phosphine group. | Hydrogenation, Cross-Coupling Reactions |

| Chiral Diamine Ligands | Dimerization or reaction with a linker molecule. | Hydrogenation, Transfer Hydrogenation, Lewis Acid Catalysis |

Precursor for Molecular Diversification and Scaffold Decoration

The presence of a bromine atom on the pyridine ring of this compound provides a versatile handle for a wide range of cross-coupling reactions, making it an excellent precursor for molecular diversification and the decoration of various molecular scaffolds.

Suzuki coupling reactions, which form carbon-carbon bonds, are a powerful tool for introducing a variety of aryl and vinyl substituents at the 3-position of the pyridine ring. This allows for the rapid generation of a library of analogs with diverse electronic and steric properties, which is invaluable in the drug discovery process for optimizing lead compounds. wikipedia.org

Buchwald-Hartwig amination is another key transformation that can be employed to introduce a wide range of nitrogen-based nucleophiles at the bromine-bearing carbon. wikipedia.orglibretexts.org This reaction is particularly useful for the synthesis of compounds with aniline or other amine-containing fragments, which are common in biologically active molecules.

These cross-coupling reactions enable the "decoration" of a core scaffold with the chiral this compound moiety, thereby introducing a stereocenter and a functionalized pyridine ring in a single step. This approach is highly efficient for exploring the structure-activity relationships of a given scaffold in medicinal chemistry.

The table below summarizes the key cross-coupling reactions and their applications:

| Reaction | Bond Formed | Typical Coupling Partners | Application in Scaffold Decoration |

| Suzuki Coupling | C-C | Boronic acids, Boronate esters | Introduction of aryl and vinyl groups |

| Buchwald-Hartwig Amination | C-N | Primary and secondary amines, amides | Introduction of diverse amine functionalities |

Advanced Spectroscopic and Computational Investigations

Spectroscopic Characterization for Structural Elucidation and Stereochemical Assignment

Spectroscopic analysis provides an empirical foundation for the structural verification of (1S)-1-(3-Bromopyridin-4-yl)ethan-1-amine. Each technique offers unique insights into the molecular framework, from atomic connectivity to the three-dimensional arrangement of atoms.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of this compound by providing detailed information about the hydrogen (¹H) and carbon (¹³C) atomic environments.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. The expected signals for this compound are consistent with its structure, showing distinct resonances for the pyridine (B92270) ring protons, the methine proton at the chiral center, the amine protons, and the methyl protons. The quartet splitting pattern of the methine proton and the doublet pattern of the methyl protons are characteristic of an ethylamine (B1201723) fragment.

¹³C NMR: The carbon NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The spectrum for this compound is expected to show seven distinct signals, corresponding to the five carbons of the 3-bromopyridinyl ring and the two carbons of the ethanamine side chain. The chemical shifts are influenced by the electronegativity of the adjacent nitrogen and bromine atoms.

Below is a table summarizing typical, though not universally published, NMR data for the parent compound.

| ¹H NMR Data | ¹³C NMR Data | ||

| Chemical Shift (δ) ppm | Assignment | Chemical Shift (δ) ppm | Assignment |

| ~8.65 | Pyridine-H2 | ~151.0 | Pyridine-C2 |

| ~8.41 | Pyridine-H6 | ~149.8 | Pyridine-C6 |

| ~7.45 | Pyridine-H5 | ~140.0 | Pyridine-C4 |

| ~4.20 (q) | CH-NH₂ | ~122.0 | Pyridine-C5 |

| ~1.80 (br s) | NH₂ | ~118.0 | Pyridine-C3 (C-Br) |

| ~1.42 (d) | CH₃ | ~49.0 | CH-NH₂ |

| ~23.0 | CH₃ | ||

| Note: Data are representative and may vary based on solvent and experimental conditions. 'q' denotes a quartet, 'd' a doublet, and 'br s' a broad singlet. |

Mass spectrometry (MS) is employed to determine the molecular weight and elemental composition of the compound. For this compound, high-resolution mass spectrometry (HRMS) provides a precise mass measurement, which is critical for confirming the molecular formula, C₇H₉BrN₂. nih.gov

The presence of bromine is readily identifiable from the characteristic isotopic pattern of the molecular ion peak [M]⁺ and [M+2]⁺, which appear in an approximate 1:1 ratio due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

The fragmentation pattern in mass spectrometry offers further structural confirmation. A primary and highly characteristic fragmentation pathway for primary amines is the α-cleavage, involving the loss of the largest alkyl substituent from the carbon bearing the amino group. For this molecule, this would involve the scission of the C-C bond, leading to the loss of a methyl radical (•CH₃).

| Mass Spectrometry Data | |

| Property | Value |

| Molecular Formula | C₇H₉BrN₂ |

| Molecular Weight | 201.06 g/mol nih.gov |

| Exact Mass | 199.99491 Da nih.gov |

| Expected Key Fragments | m/z (for ⁷⁹Br) |

| Molecular Ion [M]⁺ | 199.99 |

| Base Peak [M-CH₃]⁺ | 184.98 |

| Note: The m/z values correspond to the most abundant bromine isotope (⁷⁹Br). The corresponding peaks for ⁸¹Br would be observed at m/z + 2. |

Infrared (IR) spectroscopy identifies the functional groups present in the molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. While a definitive spectrum for this specific compound is not widely published, the expected characteristic absorption bands can be predicted based on its functional groups.

| Expected IR Absorption Bands | ||

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H Symmetric & Asymmetric Stretch | Primary Amine (-NH₂) | 3400 - 3250 (two bands) |

| C-H Aromatic Stretch | Pyridine Ring | 3100 - 3000 |

| C-H Aliphatic Stretch | -CH, -CH₃ | 2980 - 2850 |

| N-H Scissoring (Bend) | Primary Amine (-NH₂) | 1650 - 1580 |

| C=C and C=N Ring Stretch | Pyridine Ring | 1600 - 1450 |

| C-N Stretch | Amine | 1250 - 1020 |

| C-Br Stretch | Bromo-aromatic | 1100 - 1000 |

These predicted frequencies help confirm the presence of the primary amine, the bromopyridine core, and the ethyl side chain, which collectively define the molecule's structure.

For a chiral compound like this compound, verifying its enantiomeric purity is essential. Chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) are the methods of choice for this analysis. chromatographyonline.com These techniques are used to separate the (S)- and (R)-enantiomers and quantify the enantiomeric excess (ee).

The separation is achieved using a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, causing them to elute at different retention times. Common CSPs for separating primary amines include those based on cyclodextrins, cyclofructans, or crown ethers. chromatographyonline.comnih.gov The mobile phase typically consists of a non-polar solvent system (e.g., hexane/ethanol) or a polar organic system (e.g., acetonitrile/methanol), often with acidic and basic additives like trifluoroacetic acid (TFA) and triethylamine (B128534) (TEA) to improve peak shape and resolution. chromatographyonline.com The determination of enantiomeric excess is critical in pharmaceutical development, as different enantiomers can have distinct biological activities.

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry. If a suitable single crystal of a salt of this compound could be grown, this technique would provide unambiguous proof of the (S)-configuration at the chiral center.

This method would yield precise data on bond lengths, bond angles, and torsion angles within the molecule. Furthermore, it would reveal how the molecules pack in the solid state, detailing intermolecular interactions such as hydrogen bonding involving the amine group and the pyridine nitrogen, which govern the crystal lattice structure. As of now, a public crystal structure for this specific compound has not been reported in the crystallographic databases.

Computational Chemistry Studies

While specific computational studies on this compound are not prevalent in published literature, computational chemistry offers powerful tools for investigating its properties. Methods such as Density Functional Theory (DFT) could be employed to:

Optimize Molecular Geometry: Calculate the lowest energy conformation of the molecule, providing theoretical values for bond lengths and angles that can be compared with potential X-ray crystallography data.

Predict Spectroscopic Properties: Simulate NMR, IR, and other spectra. Comparing these theoretical spectra with experimental data can aid in the assignment of signals and confirm the structural elucidation.

Analyze Electronic Structure: Generate molecular orbital diagrams (e.g., HOMO and LUMO) and electrostatic potential maps. These analyses provide insights into the molecule's reactivity, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This information is valuable for understanding its interaction with biological targets.

Determine Chiroptical Properties: Calculate properties like optical rotation or simulate electronic circular dichroism (ECD) spectra, which could be used to correlate with experimental measurements to confirm the absolute configuration of the enantiomer.

Such theoretical studies would serve as a valuable complement to empirical spectroscopic data, providing a deeper understanding of the molecule's intrinsic properties.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. By calculating the electron density, DFT can predict a wide range of molecular properties, including geometries, vibrational frequencies, and energies of frontier molecular orbitals (HOMO and LUMO). nih.gov For bromopyridine derivatives, DFT calculations, often using hybrid functionals like B3LYP, provide a robust framework for understanding their electronic characteristics and reactivity. mostwiedzy.plresearchgate.net

The electronic properties of this compound are significantly influenced by the interplay of the pyridine ring, the bromine atom, and the chiral ethylamine substituent. The nitrogen atom in the pyridine ring and the bromine atom are electron-withdrawing, which affects the electron distribution across the aromatic system. DFT calculations can quantify these effects by mapping the molecular electrostatic potential (MEP), which highlights the electron-rich and electron-deficient regions of the molecule. The amino group, conversely, acts as an electron-donating group.

The reactivity of the compound can be predicted by analyzing its frontier molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity. nih.gov For substituted pyridines, these calculations help in predicting sites susceptible to nucleophilic or electrophilic attack. researchgate.netresearchgate.net

Below is a hypothetical table of DFT-calculated electronic properties for this compound, based on typical values for similar bromopyridine derivatives calculated at the B3LYP/6-311++G(d,p) level of theory.

| Property | Calculated Value |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 2.1 D |

| Electron Affinity | -0.8 eV |

| Ionization Potential | 8.9 eV |

Molecular Dynamics and Conformational Analysis

Molecular dynamics (MD) simulations are employed to study the conformational landscape and dynamic behavior of molecules over time. For a flexible molecule like this compound, which has a rotatable ethylamine side chain, MD simulations can reveal the preferred conformations and the energy barriers between them. nsf.govacs.org This information is vital as the biological activity and interaction with other molecules are often dependent on a specific conformation. nih.gov

Conformational analysis through MD involves simulating the molecule's movements by solving Newton's equations of motion for its atoms. These simulations can be performed in various environments, such as in a vacuum or in a solvent, to mimic physiological conditions. nih.gov The results of these simulations can be used to generate a Ramachandran-like plot for the rotatable bonds, showing the energetically favorable and unfavorable dihedral angles.

The primary focus of conformational analysis for this compound would be the torsion angle around the C-C bond connecting the chiral center to the pyridine ring. The rotation around this bond is influenced by steric hindrance between the methyl group, the amino group, and the pyridine ring, as well as by potential intramolecular hydrogen bonding.

The following table illustrates a hypothetical conformational analysis summary for the key dihedral angle of this compound.

| Conformer | Dihedral Angle (N-C-C-C) | Relative Energy (kcal/mol) | Population (%) |

|---|---|---|---|

| Anti | 180° | 0.0 | 65 |

| Gauche (+) | 60° | 1.2 | 18 |

| Gauche (-) | -60° | 1.1 | 17 |

Theoretical Insights into Reaction Mechanisms and Selectivity

Computational chemistry provides powerful tools to investigate the mechanisms of chemical reactions, including nucleophilic substitution, which is a key reaction type for bromopyridines. researchgate.netlibretexts.orgbyjus.com The bromine atom on the pyridine ring of this compound makes it a substrate for various substitution reactions. khanacademy.org Theoretical calculations can be used to model the reaction pathways, identify transition states, and calculate activation energies, thereby providing a detailed understanding of the reaction mechanism (e.g., SNAr, SN1, SN2). libretexts.orgbac-lac.gc.ca

For instance, in a nucleophilic aromatic substitution (SNAr) reaction, a nucleophile attacks the carbon atom bearing the bromine, leading to the formation of a Meisenheimer complex as an intermediate. DFT calculations can be used to determine the stability of this intermediate and the energy of the transition states leading to and from it. This allows for the prediction of reaction rates and the influence of different nucleophiles and reaction conditions.

Furthermore, these theoretical models can explain the regioselectivity of reactions. The electronic properties calculated by DFT, such as atomic charges and frontier orbital densities, can indicate which positions on the pyridine ring are most susceptible to nucleophilic attack. The presence of the chiral amine substituent can also influence the stereoselectivity of reactions at or near the chiral center.

Modeling of Chiral Recognition and Catalyst-Substrate Interactions

Understanding how chiral molecules recognize each other is fundamental in stereoselective synthesis and pharmacology. acs.org Computational modeling is extensively used to study the non-covalent interactions that govern chiral recognition, such as hydrogen bonds, van der Waals forces, and electrostatic interactions. nih.govacs.org For this compound, modeling can be used to simulate its interaction with chiral catalysts or biological receptors. nih.govacs.org

Molecular docking and MD simulations are the primary tools for these investigations. Docking studies can predict the preferred binding orientation of the amine within the active site of an enzyme or a chiral catalyst. nih.gov These models can help to rationalize the enantioselectivity observed in catalytic reactions. For example, by modeling the interaction of both the (S) and (R) enantiomers with a chiral catalyst, the difference in the stability of the diastereomeric transition states can be calculated, which explains the observed enantiomeric excess in the product. nih.govmdpi.com

These computational approaches are also crucial in the design of new catalysts for the synthesis of chiral amines. unimi.itresearchgate.net By understanding the key interactions between the substrate and the catalyst, modifications can be proposed to improve the catalyst's efficiency and selectivity. nih.gov

Future Directions and Emerging Research Avenues

Development of Novel and Sustainable Asymmetric Synthetic Methodologies

The synthesis of enantiopure amines like (1S)-1-(3-Bromopyridin-4-yl)ethan-1-amine is a cornerstone of modern pharmaceutical development. Future research is geared towards greener, more efficient, and economically viable asymmetric methods.

One promising area is the advancement of organocatalysis. Novel chiral phosphoric acids and cinchona-derivative organocatalysts are being explored for the asymmetric synthesis of chiral amines, offering metal-free reaction conditions that are often milder and more environmentally friendly. mdpi.com These catalysts can facilitate highly enantioselective reactions, reducing the need for costly and potentially toxic heavy metal catalysts. mdpi.com The vision for the future includes developing catalysts that are not only highly selective but also cost-effective and suitable for large-scale industrial production. chiralpedia.com

Furthermore, the principles of green chemistry are becoming increasingly integral to synthetic design. chiralpedia.com This includes a focus on atom economy, which aims to maximize the incorporation of reactant materials into the final product, thereby minimizing waste. chiralpedia.com Future methodologies will likely involve chemoenzymatic processes, which combine the selectivity of enzymes with the practicality of chemical synthesis to create highly efficient and sustainable routes to chiral amines.

Exploration of Unprecedented Catalytic Transformations

The bromine atom and the pyridine (B92270) ring of this compound offer multiple sites for catalytic functionalization. Emerging research is focused on discovering novel catalytic transformations that can selectively modify this scaffold in unprecedented ways.

One such area is the exploration of unusual substitution patterns on the pyridine ring. For instance, copper-catalyzed cine-substitution of 3-bromopyridine (B30812) derivatives has been reported, leading to functionalization at an unexpected position on the ring. nih.gov This type of transformation could open up new avenues for creating novel analogues of this compound with unique substitution patterns that are not accessible through traditional methods.

Additionally, transition-metal-catalyzed C-H activation is a rapidly developing field that offers new retrosynthetic disconnections. nih.govacsgcipr.org Ruthenium-based catalysts, for example, have been shown to effect meta-selective C-H bromination of 2-phenylpyridine (B120327) derivatives. nih.gov Applying similar strategies to this compound could allow for the direct introduction of functional groups at positions on the pyridine ring that are typically difficult to access, bypassing the need for pre-functionalized starting materials. acsgcipr.org

| Catalytic Strategy | Potential Transformation on this compound | Reference |

| Copper-catalyzed cine-substitution | Functionalization at a position other than C3 of the pyridine ring. | nih.gov |

| Ruthenium-catalyzed C-H activation | Direct introduction of functional groups at the meta-position of the pyridine ring. | nih.gov |

Advanced Functionalization Strategies for Architecturally Complex Molecules

This compound serves as a versatile scaffold for the synthesis of more complex molecules. Future research will focus on advanced functionalization strategies that allow for the precise and efficient construction of architecturally complex derivatives.

Late-stage functionalization is a particularly important area of research, as it allows for the modification of complex molecules at a late point in the synthetic sequence, enabling the rapid generation of analogues for structure-activity relationship (SAR) studies. One such strategy involves a combination of C-H fluorination followed by nucleophilic aromatic substitution (SNAr). nih.gov This two-step process could be applied to introduce a wide range of nucleophiles at the position alpha to the pyridine nitrogen, providing a powerful tool for diversifying the core structure of this compound. nih.gov

Photoredox catalysis is another emerging technology that is revolutionizing the synthesis of chiral amines and their derivatives. researchgate.netuiowa.edu This methodology uses visible light to generate radical intermediates under mild conditions, enabling a wide range of novel transformations. researchgate.netuiowa.edu For instance, photoredox catalysis can be used for the direct α-functionalization of amines, offering a new way to modify the ethanamine side chain of the title compound. princeton.edu This approach could be used to forge new carbon-carbon or carbon-heteroatom bonds, leading to the synthesis of novel and complex molecular architectures.

| Functionalization Strategy | Application to this compound | Reference |

| Late-stage C-H fluorination/SNAr | Introduction of diverse functional groups at the C2 position of the pyridine ring. | nih.gov |

| Photoredox catalysis | Direct functionalization of the C-H bond adjacent to the nitrogen on the ethanamine side chain. | princeton.edu |

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of chemical synthesis with automated platforms is set to transform the way molecules are made, from discovery to production. Flow chemistry, in particular, offers numerous advantages over traditional batch processing, including improved safety, reproducibility, and the ability to scale up reactions seamlessly. syrris.com

Future research will likely focus on developing continuous flow processes for the asymmetric synthesis of this compound and its derivatives. goflow.at Automated flow synthesis systems can be used for high-throughput reaction optimization, allowing for the rapid screening of catalysts, solvents, and reaction conditions to identify the most efficient synthetic routes. researchgate.netnih.gov This can significantly accelerate the discovery and development of new drug candidates.

Moreover, the coupling of automated flow synthesis with artificial intelligence (AI) and machine learning is a key future direction. syrris.com These technologies can be used to predict reaction outcomes, optimize reaction parameters in real-time, and even design novel synthetic routes. syrris.com The application of these integrated platforms to the synthesis of this compound and its analogues will undoubtedly lead to more efficient and innovative approaches to drug discovery and manufacturing.

| Technology | Application in the context of this compound | Reference |

| Flow Chemistry | Continuous, scalable, and safe synthesis of the chiral amine and its derivatives. | goflow.at |

| Automated Synthesis | High-throughput screening and optimization of synthetic routes. | syrris.comnih.gov |

| AI and Machine Learning | Predictive modeling of reaction outcomes and design of novel synthetic pathways. | syrris.com |

Q & A

Q. What are the recommended synthetic routes for (1S)-1-(3-Bromopyridin-4-yl)ethan-1-amine, and how can enantiomeric purity be ensured?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or reductive amination. For enantioselective synthesis, chiral auxiliaries or asymmetric catalysis (e.g., using chiral ligands) are employed. For example, describes a general procedure for synthesizing ethan-1-amine derivatives via reductive amination under inert conditions. Enantiomeric purity can be verified using chiral HPLC or polarimetry, as demonstrated in for structurally similar amines .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Key techniques include:

- NMR : To confirm the presence of the bromopyridinyl group and chiral center (e.g., H and C NMR).

- LC-MS/HRMS : For molecular weight validation (theoretical MW: 215.07 g/mol for CHBrN; lists a related compound with MW 273.99 g/mol, likely a salt form) .

- IR Spectroscopy : To identify functional groups (e.g., NH stretching at ~3361 cm, as seen in ) .

- X-ray Crystallography : Optional for absolute stereochemical confirmation.

Q. What are the primary applications of this compound in medicinal chemistry?

- Methodological Answer : This amine is a versatile intermediate for:

- Ligand Design : Used in metal-catalyzed reactions (e.g., palladium coupling; references pyridinyl-based ligands).

- SAR Studies : Modifications at the bromine or amine group enable exploration of bioactivity (e.g., kinase inhibition; see for analogous derivatives) .

Advanced Research Questions

Q. What strategies resolve enantiomers during synthesis, and how are diastereomeric impurities minimized?

- Methodological Answer :

- Kinetic Resolution : Use enzymes (e.g., lipases) to selectively modify one enantiomer.

- Chiral Chromatography : Preparative HPLC with chiral stationary phases (e.g., amylose-based columns).

- Diastereomeric Salt Formation : React with chiral acids (e.g., tartaric acid) to separate via crystallization (see for stereochemical descriptors like InChIKey) .

- In Situ Monitoring : Use real-time IR or Raman spectroscopy to track enantiomeric ratios during synthesis.

Q. How should conflicting spectroscopic data (e.g., NMR shifts) be addressed during characterization?

- Methodological Answer :

- Solvent Effects : Compare data in multiple solvents (e.g., DMSO-d vs. CDCl) to resolve shift inconsistencies.

- Computational Validation : Perform DFT calculations (e.g., using Gaussian) to predict NMR/IR spectra and cross-validate experimental results.

- Isotopic Labeling : Use N or H labeling to clarify ambiguous NH signals (refer to for deuterated amine analogs) .

Q. What computational tools are suitable for predicting the biological activity of derivatives?

- Methodological Answer :

- Molecular Docking : Use AutoDock or Schrödinger Suite to model interactions with target proteins (e.g., kinases or GPCRs).

- QSAR Models : Train models on datasets of bromopyridine derivatives to predict IC values ( provides bioactivity data for related compounds) .

- MD Simulations : Analyze stability of ligand-receptor complexes over time (e.g., using GROMACS).

Data Contradiction Analysis

Q. How can researchers reconcile discrepancies in reported synthetic yields or reaction conditions?

- Methodological Answer :

- Systematic Reproducibility Tests : Vary parameters (e.g., temperature, catalyst loading) to identify optimal conditions.

- Byproduct Analysis : Use LC-MS to detect intermediates or side products (e.g., dehalogenation products in ’s synthesis) .

- Literature Meta-Analysis : Compare protocols from (salt forms) and (chiral resolution) to identify critical variables .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.